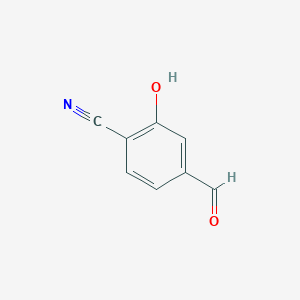

4-Formyl-2-hydroxybenzonitrile

Description

Significance of Aromatic Nitriles and Formylphenols in Organic Chemistry

Aromatic nitriles, characterized by a nitrile group (-C≡N) attached to an aromatic ring, are a versatile class of organic compounds. numberanalytics.com They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and agrochemicals. numberanalytics.comnumberanalytics.com The nitrile group is highly polar and electron-withdrawing, which significantly influences the reactivity of the aromatic ring. fiveable.me This functional group can be transformed into other valuable moieties such as amines and carboxylic acids, making aromatic nitriles valuable building blocks in organic synthesis. numberanalytics.com

Formylphenols, which contain both a formyl (-CHO) and a hydroxyl (-OH) group on a phenol ring, are also important synthetic intermediates. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, while the hydroxyl group can undergo various substitution reactions. smolecule.com This dual functionality allows for a diverse range of chemical transformations, making them useful in the creation of complex organic structures.

Overview of Research Trajectories for 4-Formyl-2-hydroxybenzonitrile

Research concerning this compound, also known as 3-cyano-4-hydroxybenzaldehyde, has explored its synthesis and its role as a precursor in the creation of other organic compounds. One notable synthetic route involves the formylation of 4-cyanophenol. jst.go.jporgsyn.org Studies have demonstrated the successful formylation of phenols containing electron-withdrawing groups, such as the cyano group, using reagents like hexamethylenetetramine in strong acids. jst.go.jp Another method involves the reaction of 5-bromo-2-hydroxybenzonitrile with a formylating agent.

The compound is also investigated for its potential applications as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. biosynth.com Its unique combination of functional groups makes it a valuable starting material for creating a variety of derivatives.

Structural Features and Reactive Sites in this compound

The structure of this compound consists of a benzene ring substituted with a nitrile group, a hydroxyl group, and a formyl group. The relative positions of these functional groups dictate the compound's reactivity. The key reactive sites are:

The Formyl Group (-CHO): This aldehyde group is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in condensation reactions. cymitquimica.com

The Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is acidic and can be deprotonated to form a phenoxide. This site can undergo O-alkylation and other nucleophilic substitution reactions. smolecule.com

The Nitrile Group (-C≡N): This group is a target for nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to an amine. fiveable.me

The Aromatic Ring: The electron-withdrawing nature of the nitrile and formyl groups deactivates the ring towards electrophilic aromatic substitution, while the hydroxyl group is an activating group. The interplay of these effects directs incoming substituents to specific positions on the ring.

Scope of the Academic Research Outline

This article provides a focused overview of the academic research pertaining to this compound. It highlights the fundamental importance of its constituent chemical classes, summarizes the primary research directions, and details its key structural and reactive characteristics. The information presented is based on established findings within the field of organic chemistry.

Propriétés

IUPAC Name |

4-formyl-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-7-2-1-6(5-10)3-8(7)11/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZMULPTDZSDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625934 | |

| Record name | 4-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73289-83-5 | |

| Record name | 4-Formyl-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure and purity of 4-Formyl-2-hydroxybenzonitrile?

To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy , and mass spectrometry (MS) .

- NMR : Analyze and spectra to verify the presence of the formyl (-CHO), hydroxyl (-OH), and nitrile (-CN) groups. Peaks for aromatic protons and substituent positions should align with expected chemical shifts (e.g., formyl protons typically appear at δ 9.8–10.2 ppm).

- IR : Look for characteristic absorption bands: ~2220 cm (C≡N stretch), ~1680 cm (C=O stretch), and ~3200–3600 cm (O-H stretch).

- MS : Confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the molecular formula .

Basic: What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For eye protection, use equipment compliant with standards like EN 166 or NIOSH .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors. Ensure local exhaust ventilation is operational .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions in spectral data (e.g., unexpected NMR shifts) may arise from solvent effects, tautomerism, or impurities.

- Cross-Validation : Use complementary techniques (e.g., - HSQC NMR for signal assignment) .

- Computational Validation : Compare experimental IR or NMR data with density functional theory (DFT) simulations to confirm structural assignments .

- Purity Checks : Re-purify the compound via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: What synthetic strategies enable functionalization of this compound for complex molecule synthesis?

The formyl and hydroxyl groups allow diverse transformations:

- Wittig Olefination : React the formyl group with ylides to introduce alkenes (e.g., as shown for 4-formylbenzonitrile derivatives in ) .

- Diazenyl Coupling : Utilize the hydroxyl group for diazo-coupling reactions to generate azo dyes or bioactive compounds .

- Protection/Deprotection : Protect the hydroxyl group (e.g., with acetyl) to prevent side reactions during nitrile or formyl modifications .

Basic: What are optimal storage conditions for this compound?

Store in a cool (0–6°C) , dry environment in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Label containers with GHS hazard warnings (e.g., skin/eye irritation) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic additions?

- DFT Calculations : Optimize the molecular geometry to identify electrophilic sites (e.g., formyl carbon) and frontier molecular orbitals (HOMO/LUMO) .

- Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent effects on reaction pathways (e.g., in DMSO or THF) .

Basic: What steps ensure high-yield purification of this compound post-synthesis?

- Recrystallization : Use ethanol/water (3:1) to remove polar impurities .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10–30%) .

- Analytical Monitoring : Track purity via thin-layer chromatography (TLC) with UV visualization .

Advanced: How to design a multi-step synthesis route using this compound as a key intermediate?

Example route for bioactive analogs:

Formyl Protection : Protect the formyl group as an acetal using ethylene glycol .

Nitrile Reduction : Convert the nitrile to an amine via hydrogenation (Pd/C, H) .

Deprotection and Functionalization : Remove the acetal and couple the amine with acyl chlorides .

Validate each step with HPLC-MS and intermediate characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.